molecular formula C28H29N5O2S B2808502 1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]piperidine-4-carboxamide CAS No. 1226441-01-5

1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]piperidine-4-carboxamide

Cat. No.: B2808502
CAS No.: 1226441-01-5
M. Wt: 499.63
InChI Key: GJPMCSVZVORPQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C28H29N5O2S and its molecular weight is 499.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • A study by Fandaklı et al. (2012) explored the synthesis of related compounds and their antimicrobial activities. They synthesized various derivatives starting from 4-amino-2,4-dihydro-3H-1,2,4-triazol-3-ones. The antimicrobial activity study revealed that the Mannich bases showed good activity against test microorganisms as compared with ampicillin (Fandaklı et al., 2012).

Structural and Electronic Properties

  • Georges et al. (1989) conducted a study on the crystal structures of similar anticonvulsant compounds. They used single crystal X-ray diffraction data and refined it by the full-matrix least-squares method. The study suggests a limited inclination of the phenyl ring and a marked delocalization of the piperidine nitrogen lone pair towards the middle heterocycle (Georges et al., 1989).

Analgesic Activity

  • Nie et al. (2020) focused on the chemical modification and analgesic activity of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide. They designed and synthesized novel analogs, leading to the discovery of compounds with improved pharmacological profiles (Nie et al., 2020).

Inhibition of Mycobacterium tuberculosis

  • Research by Jeankumar et al. (2013) investigated the synthesis of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates. These compounds were evaluated for their activity against Mycobacterium tuberculosis, with some showing promising activity (Jeankumar et al., 2013).

Antimicrobial Activity of Pyridine Derivatives

  • Patel et al. (2011) synthesized new pyridine derivatives and screened their in vitro antimicrobial activity. They observed variable and modest activity against bacteria and fungi (Patel et al., 2011).

Properties

IUPAC Name

1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N5O2S/c1-35-24-9-7-20(8-10-24)25-11-12-26(32-31-25)33-17-14-21(15-18-33)27(34)29-16-13-23-19-36-28(30-23)22-5-3-2-4-6-22/h2-12,19,21H,13-18H2,1H3,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPMCSVZVORPQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCC(CC3)C(=O)NCCC4=CSC(=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.